7-Methylation Enhances Antiproliferative IC50 by 5- to 50-Fold vs. Des-Methyl Analog Across Human Cancer Cell Lines
In a direct head-to-head comparative study, the 7-methylquinoxalin-2-one derivative 7MeERT (3-(2-amino-5-bromophenyl)-7-methylquinoxalin-2(1H)-one) was evaluated against its des-methyl analog Ertredin across a panel of human cancer cell lines. 7MeERT demonstrated markedly superior potency: IC50 = 2 μM vs. 10 μM in U251/EGFRvIII glioblastoma cells (5-fold improvement); IC50 = 2 μM vs. 20 μM in U87MG/EGFRvIII cells (10-fold); IC50 = 5 μM vs. 50 μM in A431 epidermoid carcinoma cells (10-fold); and IC50 = 1 μM vs. 50 μM in HeLa cervical cancer cells (50-fold improvement) [1]. Molecular docking revealed stronger NDUFA12 target binding for 7MeERT (−3.7 kcal/mol vs. −3.3 kcal/mol), with an increased LogP of 3.2 versus 2.9 [1]. Notably, in 3D spheroid cultures (NIH3T3/EGFRvIII), Ertredin retained an advantage (IC50 = 0.04 μM vs. 0.1 μM for 7MeERT), indicating context-dependent potency that requires assay-specific selection [1].
| Evidence Dimension | Antiproliferative activity (IC50, μM) across human cancer cell lines |
|---|---|
| Target Compound Data | 7MeERT IC50: U251/EGFRvIII = 2 μM; U87MG/EGFRvIII = 2 μM; A431 = 5 μM; HeLa = 1 μM; RPMI8226 = 8 μM; 3D NIH3T3/EGFRvIII = 0.1 μM |
| Comparator Or Baseline | Ertredin (des-methyl analog) IC50: U251/EGFRvIII = 10 μM; U87MG/EGFRvIII = 20 μM; A431 = 50 μM; HeLa = 50 μM; RPMI8226 = 16 μM; 3D NIH3T3/EGFRvIII = 0.04 μM |
| Quantified Difference | 5-fold (U251), 10-fold (U87MG, A431), 50-fold (HeLa), 2-fold (RPMI8226); 7MeERT less potent in 3D spheroids (0.1 vs. 0.04 μM); NDUFA12 binding: −3.7 vs. −3.3 kcal/mol; LogP: 3.2 vs. 2.9 |
| Conditions | 2D monolayer and 3D spheroid cell proliferation assays; 3-day incubation; nonlinear regression IC50 determination; cellular thermal shift assay (CETSA); molecular docking (CDOCKER) |
Why This Matters
For oncology-focused procurement, the 7-methyl-substituted scaffold enables 5–50× greater potency than the des-methyl analog in 2D monolayer assays, but the 3D spheroid data caution that assay format must be specified when selecting between methylated and non-methylated quinoxalinone derivatives.
- [1] Atsumi, S.; Nosaka, C.; Onodera, T.; Adachi, H.; Watanabe, T.; Kawada, M.; Shibuya, M.; Park, S. I. Enhanced Anticancer Activity of 7MeERT over Ertredin: A Comparative Study on Cancer Cell Proliferation and NDUFA12 Binding. Biomolecules 2024, 14 (9), 1197. Table 1; Table 2. View Source
